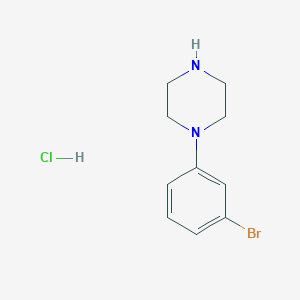

1-(3-Bromophenyl)piperazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFIKWJCWNZVSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796856-45-6 | |

| Record name | 1-(3-bromophenyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(3-Bromophenyl)piperazine hydrochloride chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)piperazine hydrochloride is a synthetic compound belonging to the arylpiperazine class of chemicals. Arylpiperazines are a significant scaffold in medicinal chemistry, known for their diverse pharmacological activities, particularly within the central nervous system. This document provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, intended to serve as a technical resource for researchers and professionals in drug discovery and development. The compound is noted for its interaction with serotonin receptors, making it a valuable tool for neuropharmacological research.

Chemical Properties

This compound is a white to off-white solid. Its core structure consists of a piperazine ring substituted at one nitrogen atom with a 3-bromophenyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₄BrClN₂ | [1][2] |

| Molecular Weight | 277.59 g/mol | [1][2] |

| Melting Point | 217-219 °C | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and Methanol | |

| CAS Number | 796856-45-6 | [2] |

| Synonyms | 1-(m-Bromophenyl)piperazine hydrochloride, 4-(3-Bromophenyl)piperazine monohydrochloride | [2] |

Synthesis

The synthesis of this compound is typically achieved through the reaction of 3-bromoaniline with a bis(2-haloethyl)amine derivative, followed by conversion to the hydrochloride salt. A general synthetic workflow is outlined below.

Synthetic Workflow

References

An In-depth Technical Guide to 1-(3-Bromophenyl)piperazine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 1-(3-Bromophenyl)piperazine hydrochloride, a key chemical intermediate in pharmaceutical research and development. It details the compound's physicochemical properties, outlines a representative synthetic protocol, and illustrates the manufacturing workflow.

Compound Overview

1-(3-Bromophenyl)piperazine and its hydrochloride salt are substituted phenylpiperazine derivatives. These compounds serve as crucial building blocks in medicinal chemistry for the synthesis of various active pharmaceutical ingredients (APIs). Phenylpiperazine moieties are common scaffolds in drugs targeting the central nervous system.[1][2] Specifically, 1-(3-Bromophenyl)piperazine has been investigated for its interaction with serotonin receptors and is used as an intermediate in the synthesis of neuromodulatory drugs.[1][3] Its hydrochloride form enhances stability and solubility, making it suitable for various laboratory applications.[2]

Physicochemical Properties

The key quantitative data for this compound and its corresponding free base are summarized below for clear comparison.

| Property | This compound | 1-(3-Bromophenyl)piperazine (Free Base) |

| Molecular Formula | C₁₀H₁₄BrClN₂[3][4][5] | C₁₀H₁₃BrN₂[6] |

| Molecular Weight | 277.59 g/mol [3][4][5] | 241.13 g/mol [6][7] |

| Accurate Mass | 276.0029 g/mol [5] | 240.0262 g/mol [7] |

| CAS Number | 796856-45-6[3][4][5] | 31197-30-5[5][6][7] |

| Melting Point | 217-219 °C[4] | Not specified |

| Appearance | White to off-white crystalline powder[2] | Solid[6] |

| Solubility | Soluble in DMSO, Methanol[4] | Not specified |

| Storage Temperature | 2-8°C, protect from light[4] | Room Temperature |

Experimental Protocols

This protocol is a representative method based on the common synthesis of phenylpiperazine derivatives, which involves the cyclization of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.[8][9][10]

Objective: To synthesize this compound via a two-step process.

Step 1: Synthesis of Bis(2-chloroethyl)amine hydrochloride

-

Setup: Equip a four-necked flask with a mechanical stirrer, reflux condenser, and a dropping funnel. An ice-water bath should be prepared for temperature control.

-

Reaction: Charge the flask with thionyl chloride dissolved in a suitable solvent like chloroform.

-

Addition: Slowly add a mixture of diethanolamine and chloroform dropwise into the stirred thionyl chloride solution. The temperature of the reaction mixture should be maintained below 30°C during the addition.[1]

-

Maturation: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for approximately 1 hour, followed by gentle heating to 50°C for 30 minutes to ensure the reaction goes to completion.[1]

-

Isolation: Cool the mixture to room temperature. The resulting solid, bis(2-chloroethyl)amine hydrochloride, is isolated via suction filtration and can be purified by recrystallization from absolute ethanol.[1]

Step 2: Synthesis of this compound

-

Setup: In a flask equipped for reflux, dissolve the bis(2-chloroethyl)amine hydrochloride prepared in Step 1 in water.

-

Reaction: Add 3-bromoaniline to the aqueous solution. The mixture is then heated under reflux for an extended period (e.g., 24 hours). An acid scavenger may be added to facilitate the cyclization reaction.

-

Precipitation: As the reaction proceeds, the target product, this compound, which is insoluble in water, will precipitate out of the aqueous solution.[1]

-

Isolation and Purification: Cool the reaction mixture. Collect the precipitated solid by suction filtration. The crude product can be washed with cold water and then purified by recrystallization from a suitable solvent like ethanol to yield the final product.

1-(3-Bromophenyl)piperazine is used as a reference compound or a tool compound in radioligand binding assays to determine the affinity of novel compounds for serotonin receptors.

-

Preparation: Prepare rat brain membrane homogenates according to standard neuropharmacological procedures.

-

Incubation: Incubate the membrane preparation with a specific radioligand (e.g., ³H-serotonin) and varying concentrations of the test compound (and 1-(3-bromophenyl)piperazine as a reference).

-

Analysis: The reaction is terminated, and the bound radioactivity is measured using a scintillation counter. The inhibition of radioligand binding by the test compound is used to calculate its binding affinity (Ki), providing insights into its potential serotonergic activity.[3]

Logical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound, from starting materials to the final purified product.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat [kaivalchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 796856-45-6 [m.chemicalbook.com]

- 5. This compound [lgcstandards.com]

- 6. 1-(3-bromophenyl)piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-(3-Bromophenyl)piperazine | C10H13BrN2 | CID 2757154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-(3-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)piperazine Hydrochloride

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(3-Bromophenyl)piperazine hydrochloride, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

1-(3-Bromophenyl)piperazine and its hydrochloride salt are important building blocks in medicinal chemistry. The phenylpiperazine moiety is a common structural motif in compounds targeting the central nervous system. This guide details the prevalent synthetic methods, focusing on the reaction of 3-bromoaniline with bis(2-chloroethyl)amine and the Buchwald-Hartwig amination, providing a foundation for laboratory-scale synthesis and process development.

Synthesis Pathways

Two primary pathways for the synthesis of 1-(3-bromophenyl)piperazine are discussed:

-

Pathway 1: Nucleophilic Substitution Reaction

-

Pathway 2: Buchwald-Hartwig Amination

Pathway 1: Nucleophilic Substitution Reaction

This is a classical and widely used method for the synthesis of N-arylpiperazines. The synthesis proceeds in two main stages:

-

Formation of Bis(2-chloroethyl)amine hydrochloride: This intermediate is typically prepared by the chlorination of diethanolamine using a chlorinating agent like thionyl chloride.

-

Cyclization with 3-Bromoaniline: The subsequent reaction of bis(2-chloroethyl)amine hydrochloride with 3-bromoaniline leads to the formation of the piperazine ring and, after workup, the desired this compound.

A general representation of this pathway is depicted below.

Caption: Nucleophilic substitution pathway for 1-(3-Bromophenyl)piperazine HCl synthesis.

Pathway 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This method allows for the direct coupling of an aryl halide (3-bromoaniline) with piperazine. This reaction is known for its high efficiency and broad substrate scope.[1][3][4]

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] The choice of palladium precursor, ligand, and base is crucial for the success of the reaction.

Caption: Buchwald-Hartwig amination pathway for synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis pathways.

Table 1: Reactants and Products

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Diethanolamine | 2,2'-Iminodi(ethan-1-ol) | C₄H₁₁NO₂ | 105.14 |

| Thionyl chloride | Thionyl dichloride | SOCl₂ | 118.97 |

| Bis(2-chloroethyl)amine hydrochloride | 2-Chloro-N-(2-chloroethyl)ethan-1-aminium chloride | C₄H₁₀Cl₃N | 178.49 |

| 3-Bromoaniline | 3-Bromoaniline | C₆H₆BrN | 172.02 |

| Piperazine | Piperazine | C₄H₁₀N₂ | 86.14 |

| 1-(3-Bromophenyl)piperazine | 1-(3-Bromophenyl)piperazine | C₁₀H₁₃BrN₂ | 241.13[5][6] |

| This compound | 1-(3-Bromophenyl)piperazin-1-ium chloride | C₁₀H₁₄BrClN₂ | 277.59[7] |

Table 2: Reaction Conditions and Yields (Literature Examples for Similar Compounds)

| Reaction Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Chlorination of Diethanolamine | Diethanolamine, Thionyl chloride | - | Chloroform | <30 | 3 | High | [8] |

| Cyclization | β,β′-dichlorodiethylamine hydrochloride, Substituted aniline | Sodium carbonate | Water | Reflux | Not specified | 48.3 | [8] |

| Buchwald-Hartwig Amination | Aryl halide, Amine | Pd catalyst, Ligand, Base | Toluene, THF, etc. | 80-110 | 2-24 | Varies | [1][2] |

Experimental Protocols

Protocol for Pathway 1: Nucleophilic Substitution

Step 1: Synthesis of Bis(2-chloroethyl)amine hydrochloride

This procedure is adapted from a method for preparing β,β′-dichlorodiethylamine hydrochloride.[8]

-

In a four-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve thionyl chloride (0.44 mol) in chloroform (10 mL).

-

Cool the flask in an ice-water bath.

-

Slowly add a mixture of diethanolamine (0.2 mol) and chloroform (15 mL) dropwise over 3 hours, ensuring the reaction temperature does not exceed 30°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Slowly heat the mixture to 50°C and maintain for 30 minutes after the solid has completely dissolved.

-

Cool the reaction mixture to room temperature and collect the precipitated solid by suction filtration.

-

Recrystallize the crude product from absolute ethanol to obtain white, needle-like crystals of bis(2-chloroethyl)amine hydrochloride.

Step 2: Synthesis of this compound

This protocol is based on the general procedure for the synthesis of substituted phenylpiperazine hydrochlorides.[8]

-

In a four-necked flask equipped with a reflux condenser and mechanical stirrer, dissolve bis(2-chloroethyl)amine hydrochloride (0.07 mol) in water (55 mL).

-

Heat the solution until the solid is completely dissolved.

-

Add 3-bromoaniline (0.07 mol) dropwise to the reaction mixture.

-

Monitor the pH of the reaction and maintain it at approximately 6 by the dropwise addition of a 50% aqueous sodium carbonate solution.

-

Continue the reaction until the pH no longer decreases, indicating the consumption of the starting materials.

-

Stop heating and allow the mixture to cool to room temperature.

-

Collect the precipitated solid by filtration.

-

Wash the filter cake with water and then with absolute ethanol.

-

Dry the solid to obtain this compound.

Protocol for Pathway 2: Buchwald-Hartwig Amination (General Procedure)

This is a generalized protocol; specific conditions may need to be optimized.

-

To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP, 1-5 mol%), and the base (e.g., sodium tert-butoxide, 1.2-2.0 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add 3-bromoaniline (1.0 equivalent), piperazine (1.1-1.5 equivalents), and the anhydrous solvent (e.g., toluene).

-

Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110°C) for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(3-bromophenyl)piperazine.

-

To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or another appropriate solvent.

-

Collect the precipitated hydrochloride salt by filtration and dry under vacuum.

Conclusion

This technical guide has outlined the primary synthetic pathways for this compound, providing detailed experimental protocols and a summary of relevant quantitative data. The traditional nucleophilic substitution method is a cost-effective approach, while the Buchwald-Hartwig amination offers a more modern and versatile alternative with potentially higher yields and broader functional group tolerance. The choice of synthetic route will depend on factors such as the scale of the synthesis, available resources, and desired purity of the final product. The information presented here serves as a valuable resource for chemists involved in the synthesis and development of novel pharmaceutical compounds.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. 1-(3-Bromophenyl)piperazine | C10H13BrN2 | CID 2757154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(3-bromophenyl)piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Page loading... [wap.guidechem.com]

Synthesis of 1-(3-Bromophenyl)piperazine from 3-Bromoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(3-bromophenyl)piperazine, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, 3-bromoaniline. This document provides a comprehensive overview of a common synthetic route, including a detailed experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow. Additionally, an alternative synthetic strategy, the Buchwald-Hartwig amination, is discussed as a modern approach to the formation of the crucial C-N bond.

Overview of Synthetic Strategies

The synthesis of 1-(3-bromophenyl)piperazine from 3-bromoaniline is most commonly achieved through a classical nucleophilic substitution reaction involving the alkylation of the aniline with a suitable piperazine precursor. A widely utilized method involves the reaction of 3-bromoaniline with bis(2-chloroethyl)amine hydrochloride. This two-step, one-pot procedure first involves the formation of an intermediate which is then cyclized in the presence of a base to yield the desired product.

An alternative and more contemporary approach is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] While specific conditions for the synthesis of 1-(3-bromophenyl)piperazine via this method are not extensively detailed in readily available literature, the general principles of the Buchwald-Hartwig reaction offer a powerful and versatile alternative to classical methods.[3][4] This reaction typically involves the coupling of an aryl halide (in this case, 3-bromoaniline could be a precursor to a suitable aryl halide, or the reaction could be adapted) with an amine (piperazine) in the presence of a palladium catalyst, a phosphine ligand, and a base.[5]

This guide will focus on the detailed experimental protocol for the classical synthesis route due to the availability of specific reaction parameters and reported yields.

Experimental Protocol: Synthesis via Bis(2-chloroethyl)amine Hydrochloride

This section provides a detailed methodology for the synthesis of 1-(3-bromophenyl)piperazine from 3-bromoaniline and bis(2-chloroethyl)amine hydrochloride.[6]

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromoaniline | 591-19-5 | C₆H₆BrN | 172.02 |

| Bis(2-chloroethyl)amine hydrochloride | 821-48-7 | C₄H₁₀Cl₂N·HCl | 178.49 |

| Butan-1-ol | 71-36-3 | C₄H₁₀O | 74.12 |

| Sodium Carbonate | 497-19-8 | Na₂CO₃ | 105.99 |

Step-by-Step Procedure

Stage 1: Alkylation

-

To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add 3-bromoaniline and bis(2-chloroethyl)amine hydrochloride in butan-1-ol.

-

Heat the reaction mixture to reflux and maintain for 48 hours.

Stage 2: Cyclization

-

After the initial 48-hour heating period, add sodium carbonate to the reaction mixture.

-

Continue to heat the mixture at reflux for an additional 24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated and purified using standard laboratory techniques such as extraction and chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Reaction Time | 72 h | [6] |

| Solvent | Butan-1-ol | [6] |

| Yield | 72% | [6] |

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of 1-(3-bromophenyl)piperazine from 3-bromoaniline.

Caption: Synthetic workflow for 1-(3-Bromophenyl)piperazine.

Alternative Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents a powerful alternative for the synthesis of aryl amines.[1] This palladium-catalyzed cross-coupling reaction offers a versatile method for the formation of C-N bonds and could be applied to the synthesis of 1-(3-bromophenyl)piperazine.[3][4]

The general transformation involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. For the synthesis of 1-(3-bromophenyl)piperazine, this would involve the coupling of a 3-bromophenyl precursor with piperazine.

The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium amide complex.

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium complex, forming the desired C-N bond and regenerating the palladium(0) catalyst.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often employed to facilitate the reaction.[2] Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate.[5]

The following diagram illustrates the general catalytic cycle of the Buchwald-Hartwig amination.

Caption: Buchwald-Hartwig amination catalytic cycle.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of 1-(3-bromophenyl)piperazine from 3-bromoaniline using bis(2-chloroethyl)amine hydrochloride. The presented workflow, supported by quantitative data, offers a clear and reproducible method for researchers in the field. Furthermore, the introduction of the Buchwald-Hartwig amination as an alternative synthetic strategy highlights the advancements in C-N bond formation and provides a potential avenue for further process optimization and development. This guide serves as a valuable resource for scientists and professionals involved in the synthesis of key pharmaceutical intermediates.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 6. 1-(3-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

Unraveling the Molecular Pharmacology of 1-(3-Bromophenyl)piperazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromophenyl)piperazine hydrochloride is a synthetic compound belonging to the arylpiperazine class, a chemical family with significant representation in centrally acting therapeutics. While direct and comprehensive pharmacological data for this specific molecule is limited in publicly accessible literature, its structural similarity to a wide range of pharmacologically characterized arylpiperazines allows for a reasoned extrapolation of its likely biological targets and mechanism of action. This technical guide synthesizes the available information and provides a framework for understanding the potential molecular pharmacology of this compound, drawing heavily on structure-activity relationship (SAR) studies of its analogs.

Introduction to Arylpiperazines

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system. These compounds are known for their promiscuous pharmacology, often exhibiting affinity for a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. The nature and position of substituents on the phenyl ring, as well as the chemical nature of the substituent on the second piperazine nitrogen, profoundly influence the receptor binding profile and functional activity.

Core Mechanism of Action: Inferred from Available Data

The primary piece of direct experimental evidence for the activity of 1-(3-Bromophenyl)piperazine comes from early in vitro studies. It has been reported to be a meta-bromo substituted 1-phenylpiperazine derivative that demonstrated the ability to inhibit the binding of radiolabeled serotonin ([³H]5-HT) to rat brain membranes.[1] This foundational finding suggests that this compound's mechanism of action involves interaction with one or more serotonin receptor subtypes.

Due to the lack of specific quantitative binding data for 1-(3-Bromophenyl)piperazine, we turn to the extensive literature on its close structural analogs, particularly the halogenated phenylpiperazines, to infer its likely receptor affinity profile.

Interaction with Serotonin Receptors

The arylpiperazine class is well-known for its interaction with a broad spectrum of serotonin receptors.

-

5-HT₁A Receptors: Many arylpiperazines exhibit high affinity for the 5-HT₁A receptor, often acting as partial agonists or antagonists. The substitution pattern on the phenyl ring is a key determinant of this activity.

-

5-HT₂ Receptors: Affinity for 5-HT₂ receptor subtypes (5-HT₂A, 5-HT₂B, and 5-HT₂C) is also a common feature of arylpiperazines. Antagonism at these receptors is a mechanism shared by several atypical antipsychotic and antidepressant medications.

-

5-HT₃ Receptors: Some arylpiperazines have been shown to bind to 5-HT₃ receptors, which are ligand-gated ion channels, and typically act as antagonists.[2]

-

Other 5-HT Receptors: Interactions with other subtypes, such as 5-HT₆ and 5-HT₇, are also possible and are an active area of research for novel CNS drug development.

The workflow for characterizing such interactions is a multi-step process.

Potential Interaction with Dopamine and Adrenergic Receptors

Beyond the serotonergic system, arylpiperazines frequently display affinity for dopaminergic and adrenergic receptors.

-

Dopamine D₂-like Receptors: Affinity for D₂ and D₃ receptors is a hallmark of many antipsychotic drugs. The arylpiperazine scaffold is present in several such agents.

-

α₁-Adrenergic Receptors: A significant number of arylpiperazines are potent antagonists of α₁-adrenergic receptors. This activity can contribute to both therapeutic effects and side effects (e.g., orthostatic hypotension).

The following diagram illustrates the potential multi-target nature of arylpiperazine compounds.

References

In-Depth Technical Guide: Serotonin Receptor Binding Affinity of 1-(3-Bromophenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the serotonin receptor binding affinity of 1-(3-Bromophenyl)piperazine hydrochloride. Given the limited public availability of comprehensive quantitative data for this specific compound, this document focuses on providing a robust framework for its characterization. This includes a review of the foundational, albeit not fully detailed, literature, standardized experimental protocols for determining binding affinity, and an overview of the relevant signaling pathways.

Introduction to this compound

This compound belongs to the phenylpiperazine class of compounds, a chemical family well-regarded for its diverse interactions with neurotransmitter systems, particularly the serotonin (5-HT) receptors. The molecular structure of 1-(3-Bromophenyl)piperazine suggests a high likelihood of affinity for one or more of the numerous 5-HT receptor subtypes, which would enable it to modulate serotonergic neurotransmission.

Early in vitro studies have indicated that 1-(3-Bromophenyl)piperazine can inhibit the binding of radiolabeled serotonin ([3H]serotonin) to rat brain membranes. This initial finding points towards the compound's potential as a serotonin receptor ligand. However, the primary research articles citing this activity, Fuller et al. (1980) and Mokrosz et al. (1992), are not widely accessible, and as such, a detailed quantitative analysis of its binding profile across the full spectrum of serotonin receptor subtypes is not present in the public domain.

Serotonin Receptor Binding Affinity Data

A complete quantitative binding profile, including inhibitory constants (Ki values), for this compound at all serotonin receptor subtypes is not currently available in publicly accessible literature. The table below serves as a template that researchers would typically use to summarize the binding affinities of a novel compound during its characterization.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |

| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | Data not available |

| 5-HT1B | [125I]GTI | Rat Striatum | Data not available |

| 5-HT1D | [3H]GR-125743 | Bovine Caudate | Data not available |

| 5-HT2A | [3H]Ketanserin | Rat Frontal Cortex | Data not available |

| 5-HT2C | [3H]Mesulergine | Porcine Choroid Plexus | Data not available |

| 5-HT3 | [3H]GR65630 | NG108-15 Cells | Data not available |

| 5-HT4 | [3H]GR113808 | Guinea Pig Striatum | Data not available |

| 5-HT5A | [3H]5-CT | Mouse Brain | Data not available |

| 5-HT6 | [3H]LSD | Rat Striatum | Data not available |

| 5-HT7 | [3H]5-CT | Human HEK293 Cells | Data not available |

Experimental Protocols: Radioligand Binding Assay

A representative protocol for a competitive radioligand binding assay is detailed below. This methodology is standard for determining the affinity of a test compound, such as this compound, for a specific serotonin receptor subtype.

Objective: To determine the inhibitory constant (Ki) of this compound for a target serotonin receptor.

Materials:

-

Tissue Preparation: Brain regions with high expression of the target receptor (e.g., rat frontal cortex for 5-HT2A receptors) or cell lines engineered to express the human recombinant receptor.

-

Radioligand: A high-affinity, radiolabeled ligand specific to the receptor of interest (e.g., [3H]Ketanserin for 5-HT2A).

-

Test Compound: this compound of a known, purified concentration.

-

Non-specific Binding Control: A high concentration of a known, non-radiolabeled antagonist for the target receptor to saturate the receptors and account for non-specific binding.

-

Assay Buffer: A buffered solution to maintain physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).

-

Filtration Apparatus: A cell harvester for the rapid separation of bound and free radioligand.

-

Scintillation Counter: An instrument for the detection and quantification of radioactivity.

Procedure:

-

Membrane Preparation:

-

The desired brain tissue is dissected on ice, or cultured cells are harvested.

-

The tissue or cells are homogenized in an ice-cold buffer.

-

The homogenate undergoes low-speed centrifugation to remove nuclei and cellular debris.

-

The resulting supernatant is subjected to high-speed centrifugation to pellet the cell membranes.

-

The membrane pellet is washed through resuspension and re-centrifugation to remove any remaining contaminants.

-

The final membrane pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard method like the Bradford assay.

-

-

Binding Assay:

-

A consistent amount of the prepared membrane is added to a series of assay tubes.

-

A fixed concentration of the radioligand, typically at or below its dissociation constant (Kd), is added.

-

Increasing concentrations of the test compound, this compound, are added to the tubes.

-

To determine non-specific binding, a saturating concentration of a non-labeled antagonist is used in place of the test compound.

-

Total binding is determined in tubes containing only the membrane preparation and the radioligand.

-

The mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

The incubation mixture is rapidly filtered through glass fiber filters via a cell harvester.

-

The filters are washed with ice-cold assay buffer to eliminate any unbound radioligand.

-

The filters are then placed in scintillation vials containing scintillation fluid.

-

The radioactivity, measured in counts per minute (CPM), is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

A dose-response curve is generated by plotting the percentage of specific binding against the logarithm of the test compound's concentration.

-

The IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined from the sigmoidal curve using non-linear regression.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand, and Kd is its dissociation constant.

-

Visualizations

Experimental Workflow

Caption: Workflow for a typical radioligand binding assay.

Serotonin Receptor Signaling Pathways

Caption: Primary signaling pathways for G-protein coupled serotonin receptors.

Conclusion

A Technical Guide to the Spectroscopic Data of 1-(3-Bromophenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Bromophenyl)piperazine hydrochloride (m-BPP HCl). Due to the limited availability of published spectra for the hydrochloride salt, this document primarily presents predicted data and data from the free base, 1-(3-Bromophenyl)piperazine, alongside analogous compounds. The information is intended to support structural elucidation, quality control, and analytical method development.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Synonyms: 1-(m-Bromophenyl)piperazine Hydrochloride, 4-(3-Bromophenyl)piperazine Monohydrochloride[1]

-

Molecular Formula: C₁₀H₁₄BrClN₂[1]

-

Molecular Weight: 277.59 g/mol [1]

-

CAS Number: 796856-45-6

Figure 1. Chemical structure of 1-(3-Bromophenyl)piperazine. The hydrochloride salt features protonation at one of the nitrogen atoms.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for 1-(3-Bromophenyl)piperazine and its hydrochloride salt.

NMR spectroscopy is essential for determining the chemical structure. The protonation of the piperazine ring in the hydrochloride salt will cause a significant downfield shift for the adjacent protons compared to the free base.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons (Position) | Predicted Chemical Shift (δ) ppm (Free Base) | Predicted Chemical Shift (δ) ppm (Hydrochloride Salt) | Multiplicity | Integration |

| Aromatic (C2'-H) | ~7.05 | ~7.10 | Triplet (t) | 1H |

| Aromatic (C4'-H, C6'-H) | ~6.80-6.95 | ~6.85-7.00 | Multiplet (m) | 2H |

| Aromatic (C5'-H) | ~7.15 | ~7.20 | Triplet (t) | 1H |

| Piperazine (-CH₂-N-Ar) | ~3.20 | ~3.30-3.40 | Triplet (t) | 4H |

| Piperazine (-CH₂-NH-) | ~3.00 | ~3.50-3.70 | Triplet (t) | 4H |

| Piperazine (-NH-) | ~1.90 | ~9.5-10.5 (broad) | Singlet (s, broad) | 2H (includes HCl proton) |

Note: Predictions are based on analogous structures like 1-(3-chlorophenyl)piperazine and general substituent effects. Actual values may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon (Position) | Predicted Chemical Shift (δ) ppm |

| Aromatic (C1') | ~152 |

| Aromatic (C2') | ~116 |

| Aromatic (C3') | ~123 |

| Aromatic (C4') | ~120 |

| Aromatic (C5') | ~131 |

| Aromatic (C6') | ~112 |

| Piperazine (-CH₂-N-Ar) | ~48-50 |

| Piperazine (-CH₂-NH₂⁺-) | ~43-45 |

Note: Carbon chemical shifts are less affected by salt formation than proton shifts but the carbons adjacent to the protonated nitrogen will experience a slight shift.[2][3]

FT-IR spectroscopy helps identify functional groups. For the hydrochloride salt, a broad absorption band is expected in the 2400-2700 cm⁻¹ region, which is characteristic of amine salts (N-H stretch).

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2800 | C-H Stretch | Aliphatic (Piperazine ring) |

| 2700-2400 | N⁺-H Stretch | Amine salt (Hydrochloride) |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1230 | C-N Stretch | Aryl-amine |

| ~1100 | C-N Stretch | Aliphatic amine |

| Below 800 | C-Br Stretch | Aryl-bromide |

Note: Data is inferred from typical ranges for aromatic amines, piperazine derivatives, and amine salts.[4][5]

Mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in identification. The data below pertains to the free base, as the hydrochloride salt would dissociate in the ion source.

Table 4: Expected Mass Spectrometry Fragmentation (Free Base)

| m/z (charge/mass ratio) | Proposed Fragment |

| 240/242 | [M]⁺ Molecular ion (presence of Br isotope) |

| 198/200 | [M - C₂H₄N]⁺ (cleavage within piperazine ring) |

| 183/185 | [C₇H₆NBr]⁺ |

| 155/157 | [C₆H₄Br]⁺ |

| 56 | [C₃H₆N]⁺ |

Note: Fragmentation patterns are predicted based on the analysis of 1-(4-bromophenyl)piperazine and other arylpiperazines.[6][7]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols applicable to arylpiperazine compounds.[8]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound may have low solubility in CDCl₃) in a 5 mm NMR tube.[8]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

-

Instrument Setup:

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp signals.[8]

-

-

¹H NMR Acquisition:

-

Set the spectral width to a typical range of 0-12 ppm.

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.[8]

-

-

¹³C NMR Acquisition:

-

Set the spectral width to a range of 0-200 ppm.

-

Employ a proton-decoupled pulse sequence to simplify the spectrum.

-

Acquire a significantly larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[8]

-

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale using the internal standard.

-

Sample Preparation (KBr Pellet Method):

-

Grind approximately 1-2 mg of the solid sample with an agate mortar and pestle.

-

Mix the finely ground sample with ~150 mg of dry potassium bromide (KBr) powder. KBr is transparent in the mid-IR range.

-

Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a thin, transparent pellet.[9]

-

-

Sample Preparation (Thin Solid Film):

-

Data Acquisition:

-

Place the prepared sample (pellet or plate) in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument or a blank KBr pellet.

-

Acquire the sample spectrum over the typical mid-IR range (4000-400 cm⁻¹). The final spectrum is ratioed against the background.

-

Note: Analysis of the hydrochloride salt via GC-MS typically requires conversion to the more volatile free base form prior to injection or the use of a high-temperature injector where in-situ conversion may occur. Derivatization can also be employed.[11][12]

-

Sample Preparation (Free Base): Dissolve a small amount of the free base of 1-(3-Bromophenyl)piperazine in a volatile solvent such as methanol or ethyl acetate to a concentration of approximately 1 mg/mL.[11]

-

GC Separation:

-

Injector: Set to a temperature of 250-280°C in splitless mode.[13]

-

Column: Use a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[13]

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[13]

-

Oven Program: Start at a low temperature (e.g., 120°C), hold for 1 minute, then ramp the temperature up (e.g., at 10°C/min) to a final temperature of around 300°C to ensure elution of the compound.[13]

-

-

MS Detection:

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid chemical sample like this compound.

Caption: Workflow for sample preparation and analysis using NMR, FT-IR, and GC-MS.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. bhu.ac.in [bhu.ac.in]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. scispace.com [scispace.com]

- 6. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 8. benchchem.com [benchchem.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. benchchem.com [benchchem.com]

- 12. scholars.direct [scholars.direct]

- 13. scholars.direct [scholars.direct]

Navigating the Solubility Landscape of 1-(3-Bromophenyl)piperazine Hydrochloride in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 1-(3-Bromophenyl)piperazine hydrochloride, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering a compilation of available solubility data, detailed experimental protocols for solubility determination, and analytical methods for quantification.

Core Physical and Chemical Properties

This compound presents as a solid, typically in a pale beige form.[1] Key identifying information for this compound is summarized below.

| Property | Value | Reference |

| CAS Number | 796856-45-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₄BrClN₂ | [1][5] |

| Molecular Weight | 277.59 g/mol | [1][5] |

| Melting Point | 217-219 °C | [1] |

Qualitative Solubility Profile

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Methanol | Soluble[1] |

Experimental Protocols for Solubility Determination

To empower researchers to quantitatively assess the solubility of this compound in solvents relevant to their work, this guide outlines a detailed experimental workflow based on the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

I. Solubility Determination via Shake-Flask Method

This protocol describes a standard procedure for determining the thermodynamic solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvent (e.g., Ethanol, Acetonitrile, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

Diagram of the Solubility Determination Workflow:

Caption: A flowchart illustrating the key steps of the shake-flask method for solubility determination.

II. Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound. Method development and validation are essential for specific applications.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 analytical column

-

HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

-

Reagents for mobile phase preparation (e.g., formic acid, ammonium acetate)

-

This compound reference standard

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of organic and aqueous solvents. Degas the mobile phase before use.

-

Standard Stock Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) in a volumetric flask to create a stock solution of known concentration.

-

Calibration Standards Preparation: Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.

-

Sample Preparation: Prepare the sample solution obtained from the solubility experiment as described in the previous protocol, ensuring the final concentration is within the range of the calibration standards.

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the calibration standards, starting with the lowest concentration, to generate a calibration curve.

-

Inject the prepared sample solution.

-

Monitor the elution of the compound using the UV detector at an appropriate wavelength.

-

-

Data Analysis:

-

Integrate the peak area of the analyte in the chromatograms for both the standards and the sample.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Calculate the original solubility in the organic solvent by accounting for the dilution factor.

-

Diagram of the HPLC Analysis Workflow:

Caption: A logical diagram outlining the workflow for quantifying this compound concentration using HPLC.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data is limited in publicly accessible sources, the provided experimental protocols offer a robust framework for researchers to determine solubility in solvents specific to their needs. The successful application of these methods will facilitate more efficient process development, formulation, and analytical characterization in the advancement of pharmaceutical research.

References

Technical Guide: Purity and Characterization of 1-(3-Bromophenyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and characterization of 1-(3-Bromophenyl)piperazine hydrochloride (CAS No. 796856-45-6), a key intermediate in pharmaceutical research and development. This document details the physicochemical properties, analytical methodologies for characterization, and potential impurity profile of this compound.

Physicochemical Properties

This compound is a substituted phenylpiperazine derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄BrClN₂ | [1][2] |

| Molecular Weight | 277.59 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO and Methanol | [4] |

| Melting Point | 217-219 °C | [4] |

| Synonyms | 1-(m-Bromophenyl)piperazine Hydrochloride, 4-(3-Bromophenyl)piperazine Monohydrochloride | [1][2] |

Analytical Characterization

A thorough characterization of this compound is crucial for its use in research and drug development. The primary analytical techniques employed for its characterization are detailed below.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a robust method for assessing the purity of this compound and detecting any related impurities. While a specific chromatogram for this compound is not publicly available, a general method for arylpiperazine derivatives can be adapted.

Illustrative HPLC Purity Data (for a related compound, 1-(4-Bromophenyl)piperazine):

| Parameter | Result |

| Purity (by area %) | >99.5% |

| Method | Reversed-Phase HPLC |

| Detection | UV at 254 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound. The expected chemical shifts are influenced by the substitution pattern on the phenyl ring and the protonation state of the piperazine moiety.

Expected ¹H NMR Spectral Data (Illustrative):

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.5 | m |

| Piperazine-H (CH₂) | 3.0 - 3.5 | m |

| Piperazine-NH | 9.0 - 10.0 (broad) | s |

Expected ¹³C NMR Spectral Data (Illustrative):

| Carbon | Chemical Shift (ppm) |

| Aromatic C-Br | ~122 |

| Aromatic C-N | ~150 |

| Aromatic C-H | 115 - 130 |

| Piperazine C-N | 45 - 55 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. The fragmentation pattern of phenylpiperazines typically involves cleavage of the piperazine ring.

Expected Mass Spectrometry Data:

| Ion | m/z |

| [M+H]⁺ | 241.04 (free base) |

| Major Fragments | 199, 157, 119 |

Elemental Analysis

Elemental analysis provides the elemental composition of the compound, which can be compared to the theoretical values to assess purity.

Theoretical Elemental Composition for C₁₀H₁₄BrClN₂:

| Element | Theoretical % |

| C | 43.26 |

| H | 5.08 |

| Br | 28.79 |

| Cl | 12.77 |

| N | 10.09 |

Synthesis and Potential Impurities

Understanding the synthetic route of this compound is key to identifying potential process-related impurities. A common synthetic pathway involves the reaction of 3-bromoaniline with bis(2-chloroethyl)amine hydrochloride.

Potential Impurities:

-

Starting Materials: Unreacted 3-bromoaniline and bis(2-chloroethyl)amine.

-

By-products: Isomeric piperazine derivatives (e.g., 1-(2-bromophenyl)piperazine or 1-(4-bromophenyl)piperazine if isomeric impurities are present in the starting aniline), and products of incomplete cyclization.

Experimental Protocols

Detailed experimental protocols are essential for the consistent and accurate characterization of this compound.

HPLC Method for Purity Determination (Adapted from a similar compound)

-

Column: C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer at pH 3.0) in a 60:40 (v/v) ratio. The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

-

Purity Calculation: The purity is calculated using the area normalization method: % Purity = (Area of the main peak / Total area of all peaks) x 100

NMR Sample Preparation

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are suitable solvents.

-

Concentration: Prepare a solution of approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

Biological Activity

1-(3-Bromophenyl)piperazine and its derivatives are known to interact with serotonin receptors. Specifically, 1-(3-Bromophenyl)piperazine has been shown to be an inhibitor of ³H-serotonin binding to rat brain membranes.[1] This suggests a potential role as a serotonin receptor antagonist or reuptake inhibitor, which is a common mechanism of action for many psychoactive and antidepressant drugs. The interaction with serotonin receptors is a key area of investigation for this class of compounds.

Conclusion

The purity and comprehensive characterization of this compound are paramount for its application in scientific research and drug development. This guide outlines the key analytical techniques and provides a framework for its quality assessment. The use of orthogonal analytical methods, such as HPLC, NMR, and MS, is recommended for a complete and reliable characterization. Further investigation into potential degradation pathways and the full elucidation of its biological mechanism of action will provide a more complete profile of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to 1-(3-Bromophenyl)piperazine Hydrochloride (CAS Number: 796856-45-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, known biological activities, and potential hazards associated with 1-(3-Bromophenyl)piperazine hydrochloride. The information is intended to support research and development activities in the fields of pharmacology and medicinal chemistry.

Core Chemical and Physical Properties

This compound is a piperazine derivative with the CAS number 796856-45-6. It is also known by its synonyms, including 1-(m-Bromophenyl)piperazine Hydrochloride and 4-(3-Bromophenyl)piperazine Monohydrochloride. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable characteristic for experimental studies.

| Property | Value | Source(s) |

| CAS Number | 796856-45-6 | [1] |

| Molecular Formula | C₁₀H₁₄BrClN₂ | [1] |

| Molecular Weight | 277.59 g/mol | [1] |

| IUPAC Name | 1-(3-bromophenyl)piperazine;hydrochloride | [1] |

| Melting Point | 217-219 °C | |

| Appearance | Solid | [2] |

| Storage Conditions | 2-8°C, protect from light | |

| SMILES | Cl.Brc1cccc(c1)N2CCNCC2 | [1] |

| InChI Key | INFIKWJCWNZVSH-UHFFFAOYSA-N |

Biological Activity and Signaling Pathways

The primary reported biological activity of 1-(3-Bromophenyl)piperazine is its interaction with the serotonergic system. In vitro studies have demonstrated that this compound can inhibit the binding of radiolabeled serotonin ([³H]serotonin) to rat brain membranes.[3] This suggests that this compound acts as a ligand for serotonin receptors or transporters.

The closely related analogue, 1-(3-chlorophenyl)piperazine (m-CPP), is a known metabolite of the antidepressant drug trazodone and functions as a serotonin receptor agonist. This relationship suggests that 1-(3-Bromophenyl)piperazine may exhibit similar pharmacological properties, potentially acting as an agonist or antagonist at various serotonin receptor subtypes. The interaction with serotonin receptors initiates a cascade of intracellular signaling events, which are crucial for regulating a wide range of physiological and cognitive processes.

Experimental Protocols

Objective: To determine the inhibitory constant (Ki) of this compound for the binding of [³H]serotonin to rat brain membranes.

Materials:

-

Tissue: Whole rat brain or specific brain regions (e.g., cortex, hippocampus)

-

Radioligand: [³H]serotonin (specific activity ~20-30 Ci/mmol)

-

Test Compound: this compound

-

Non-specific binding control: 10 µM Serotonin or other suitable high-affinity ligand

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA

-

-

Equipment:

-

Glass-Teflon homogenizer

-

Refrigerated centrifuge

-

96-well microplates

-

Cell harvester with glass fiber filters

-

Liquid scintillation counter

-

Scintillation fluid

-

Procedure:

-

Membrane Preparation:

-

Euthanize rats and rapidly dissect the brain on ice.

-

Homogenize the brain tissue in 10 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL. Protein concentration can be determined using a standard method like the Bradford assay.

-

-

Binding Assay:

-

Set up the assay in 96-well microplates in triplicate.

-

For each data point, add the following to the wells:

-

Total Binding: 50 µL of Assay Buffer

-

Non-specific Binding: 50 µL of 10 µM Serotonin

-

Competition: 50 µL of varying concentrations of this compound.

-

-

Add 50 µL of [³H]serotonin (at a final concentration close to its Kd, typically 1-5 nM) to all wells.

-

Add 150 µL of the prepared brain membrane suspension to all wells to initiate the binding reaction.

-

Incubate the plates at 37°C for 30-60 minutes.

-

-

Filtration and Counting:

-

Rapidly terminate the incubation by filtering the contents of the wells through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials.

-

Add 4-5 mL of scintillation fluid to each vial.

-

Measure the radioactivity in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Hazard and Safety Information

The following hazard information is based on the GHS classification for the free base form, 1-(3-Bromophenyl)piperazine (CAS 31197-30-5), and should be considered relevant for the hydrochloride salt as well. Standard laboratory safety precautions should always be observed when handling this compound.

| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Disclaimer: This document is intended for informational purposes only and does not constitute a safety data sheet. Researchers should consult the official safety data sheet from the supplier before handling this chemical. The toxicological properties of this compound have not been fully investigated. Handle with care and use appropriate personal protective equipment.

References

Methodological & Application

1-(3-Bromophenyl)piperazine: A Tool for Probing the Serotonergic System in Neuroscience Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)piperazine (m-BPP) is a substituted phenylpiperazine derivative that serves as a valuable research tool in the field of neuroscience. As a member of the phenylpiperazine class of compounds, m-BPP is recognized for its interaction with serotonin (5-HT) receptors. Phenylpiperazine derivatives are integral to the development of therapeutics targeting the central nervous system, and m-BPP is utilized in foundational research to understand the structure-activity relationships of ligands for serotonergic and other neurotransmitter receptors. This document provides an overview of the applications of 1-(3-Bromophenyl)piperazine in neuroscience research, along with detailed protocols for its characterization.

Principle Applications

Based on the activity of structurally related phenylpiperazine compounds, 1-(3-Bromophenyl)piperazine is primarily used in the following areas of neuroscience research:

-

Serotonin Receptor Binding and Characterization: 1-(3-Bromophenyl)piperazine has been shown to inhibit the binding of radiolabeled serotonin to rat brain membranes, indicating its affinity for serotonin receptors. It can be used in competitive binding assays to determine the binding affinities (Kᵢ or IC₅₀ values) of novel compounds at various serotonin receptor subtypes.

-

Structure-Activity Relationship (SAR) Studies: As a research chemical, m-BPP is a useful molecule for SAR studies. By systematically modifying its structure and observing the effects on receptor binding and functional activity, researchers can elucidate the chemical moieties responsible for potency and selectivity at specific neurotransmitter receptors.

-

Investigation of Serotonergic Signaling Pathways: Phenylpiperazine compounds are known to act as agonists, partial agonists, or antagonists at different 5-HT receptor subtypes. 1-(3-Bromophenyl)piperazine can be employed in functional assays, such as GTPγS binding assays, to characterize its intrinsic activity at specific receptors and to study the downstream signaling cascades they modulate.

-

In Vivo Studies of Serotonergic Function: Phenylpiperazines can be administered in vivo to study their effects on neurotransmitter release and turnover, as well as on physiological and behavioral responses mediated by the serotonergic system. Techniques such as in vivo microdialysis can be used to measure changes in extracellular serotonin levels in specific brain regions following administration of m-BPP.

Quantitative Data

While specific quantitative binding affinity data for 1-(3-Bromophenyl)piperazine at various receptor subtypes were not available in the reviewed literature, the following table provides a template for how such data would be presented. The values for the related compound, m-Chlorophenylpiperazine (m-CPP), are included for illustrative purposes.

| Compound | Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| 1-(3-Bromophenyl)piperazine | 5-HT₁ | [³H]-Serotonin | Rat Brain Membranes | Data not available | Data not available | Fuller et al. (1980) |

| 1-(3-Bromophenyl)piperazine | 5-HT₁ₐ | e.g., [³H]-8-OH-DPAT | e.g., Human Recombinant | Data not available | Data not available | Mokrosz et al. (1992) |

| 1-(3-Bromophenyl)piperazine | 5-HT₂ | e.g., [³H]-Ketanserin | e.g., Human Recombinant | Data not available | Data not available | Mokrosz et al. (1992) |

| 1-(3-Chlorophenyl)piperazine | 5-HT₁ (undifferentiated) | [³H]-Serotonin | Human Brain | 360 - 1300 | Hamik & Peroutka (1989) | |

| 1-(3-Chlorophenyl)piperazine | α₂-Adrenergic | [³H]-Rauwolscine | Human Brain | 570 | Hamik & Peroutka (1989) | |

| 1-(3-Chlorophenyl)piperazine | 5-HT Transporter | [¹²⁵I]-RTI-55 | Human Occipital Cortex | 230 | P-G. Gillberg et al. (1995) |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the pharmacological profile of 1-(3-Bromophenyl)piperazine.

Protocol 1: Radioligand Binding Assay for Serotonin Receptors

This protocol describes a competitive binding assay to determine the affinity of 1-(3-Bromophenyl)piperazine for a specific serotonin receptor subtype (e.g., 5-HT₁ₐ).

Materials:

-

Membrane Preparation: Homogenates from cells stably expressing the human 5-HT₁ₐ receptor or from specific brain regions (e.g., rat hippocampus).

-

Radioligand: [³H]-8-OH-DPAT (a selective 5-HT₁ₐ agonist).

-

Test Compound: 1-(3-Bromophenyl)piperazine hydrochloride.

-

Non-specific Binding Control: 10 µM Serotonin or unlabeled 8-OH-DPAT.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

96-well microplates.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Thaw the membrane preparation on ice.

-

Dilute the membranes in assay buffer to a final protein concentration that yields optimal specific binding (typically 50-200 µg protein per well).

-

-

Assay Setup:

-

Prepare serial dilutions of 1-(3-Bromophenyl)piperazine in assay buffer.

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution (e.g., final concentration of 1 nM [³H]-8-OH-DPAT), and 100 µL of diluted membrane preparation.

-

Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM Serotonin), 50 µL of radioligand solution, and 100 µL of diluted membrane preparation.

-

Test Compound: 50 µL of each dilution of 1-(3-Bromophenyl)piperazine, 50 µL of radioligand solution, and 100 µL of diluted membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60 minutes.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.

-

Allow the vials to equilibrate for at least 4 hours.

-

Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the concentration of 1-(3-Bromophenyl)piperazine.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand.

-

Caption: Radioligand Binding Assay Workflow.

Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity

This protocol is used to determine the functional activity (agonist, partial agonist, or antagonist) of 1-(3-Bromophenyl)piperazine at a G-protein coupled receptor, such as the 5-HT₁ₐ receptor.

Materials:

-

Membrane Preparation: As in Protocol 1.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Agonist Control: Serotonin or 8-OH-DPAT.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

-

GDP Solution: 10 µM GDP in assay buffer.

-

Other materials are the same as in Protocol 1.

Procedure:

-

Membrane Preparation:

-

Prepare the membranes as described in Protocol 1.

-

-

Assay Setup:

-

Prepare serial dilutions of 1-(3-Bromophenyl)piperazine.

-

In a 96-well plate, add the following in triplicate:

-

Basal Binding: 50 µL of assay buffer, 50 µL of GDP solution, 50 µL of [³⁵S]GTPγS solution (final concentration ~0.1 nM), and 100 µL of diluted membrane preparation.

-

Agonist-stimulated Binding: 50 µL of agonist control (e.g., 10 µM Serotonin), 50 µL of GDP solution, 50 µL of [³⁵S]GTPγS solution, and 100 µL of diluted membrane preparation.

-

Test Compound: 50 µL of each dilution of 1-(3-Bromophenyl)piperazine, 50 µL of GDP solution, 50 µL of [³⁵S]GTPγS solution, and 100 µL of diluted membrane preparation.

-

(For antagonist testing) Test Compound + Agonist: 50 µL of each dilution of 1-(3-Bromophenyl)piperazine, 50 µL of a fixed concentration of agonist control (e.g., EC₅₀ concentration), 50 µL of GDP solution, 50 µL of [³⁵S]GTPγS solution, and 100 µL of diluted membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes.

-

-

Filtration, Washing, and Radioactivity Measurement:

-

Follow steps 4 and 5 from Protocol 1.

-

-

Data Analysis:

-

Calculate the net agonist-stimulated binding by subtracting the basal binding from the agonist-stimulated binding.

-

For agonist activity, plot the percentage of maximal agonist stimulation against the logarithm of the concentration of 1-(3-Bromophenyl)piperazine to determine the EC₅₀ and Eₘₐₓ values.

-

For antagonist activity, plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the concentration of 1-(3-Bromophenyl)piperazine to determine the IC₅₀ value.

-

Caption: 5-HT1A Receptor Agonist Signaling Pathway.

Conclusion